Methyl iodide, [14C]
Description
Methyl iodide, [14C] (iodomethane-14C; CAS 16170-82-4) is a carbon-14 radiolabeled variant of methyl iodide (CH3I), a volatile halomethane. This compound is characterized by a [14C] isotope replacing the standard carbon atom in the methyl group, making it a critical tool in tracing biochemical pathways and organic synthesis mechanisms. Its molecular weight is 143.96 g/mol, and it is typically stored at 2–8°C due to its thermal sensitivity and radioactive nature .
Properties
IUPAC Name |
iodo(114C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQOMBQAUSQDDS-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Chemical Reactions Involving Methyl Iodide, [14C]
Methyl iodide is a versatile reagent in organic chemistry, particularly in nucleophilic substitution reactions. Its reactivity is primarily due to the presence of the iodine atom, which serves as an excellent leaving group. The following sections outline key reactions involving methyl iodide:
Nucleophilic Substitution Reactions
Methyl iodide undergoes bimolecular nucleophilic substitution (S_N2) reactions where nucleophiles attack the carbon atom bonded to iodine:
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Alkylation Reactions :
Methyl iodide can alkylate various nucleophiles such as amines, alcohols, and thiols. For example:
Formation of Radiolabeled Compounds
The incorporation of [14C] into various substrates is facilitated by methyl iodide:
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Synthesis of [methyl-14C]thiothymidine :
A palladium-mediated Stille coupling reaction using [14C]methyl iodide allows for the rapid synthesis of [methyl-14C]thiothymidine from a trialkyltin compound. This process typically yields high radiochemical purity and specific activity .
Degradation Pathways
Upon exposure to biological systems or environmental conditions, methyl iodide can degrade through various pathways:
Comparison with Similar Compounds
Physicochemical Properties
Other Methylating Agents
Dimethyl Sulfate (DMS) vs. Methyl Iodide
| Parameter | Methyl Iodide, [14C] | Dimethyl Sulfate |
|---|---|---|
| Cost | High | Low |
| Toxicity | High (R40) | Extremely High |
| Selectivity | High (iodide leaving group) | Moderate |
| Industrial Use | Limited | Widespread |
Dimethyl sulfate remains prevalent in bulk methylation due to lower cost, but methyl iodide is favored in precision syntheses requiring minimal side reactions .
Isotopically Labeled Methyl Compounds
| Compound | Isotope | Applications |
|---|---|---|
| Methyl Iodide, [14C] | 14C | Radiolabeling, tracer studies |
| [D3]Methyl Iodide | ²H (D) | NMR spectroscopy, kinetic studies |
| [13C]Methyl Iodide | 13C | Stable isotope metabolic tracing |
Research Findings and Environmental Impact
Atmospheric Behavior
- Methyl iodide, [14C] has a short atmospheric lifetime (~13 days), primarily degraded via photolysis and reaction with Cl⁻ . Its vertical distribution in the tropics (e.g., MCI index of 0.11–0.40) helps model marine convection dynamics .
- Contradictions : Global emission estimates vary; Redeker et al. (2000) reported 71 Gg/yr from rice paddies, while Muramatsu and Yoshida (1995) suggested 20 Gg/yr .
Environmental Role vs. Methyl Bromide
Methyl iodide’s lower ODP and shorter lifetime make it a less harmful alternative to methyl bromide, though its higher toxicity limits agricultural use .
Preparation Methods
Reaction Mechanism and Steps
The Grignard method leverages [14C]-methyl magnesium iodide (CH3MgI) to transfer the labeled methyl group. In a representative protocol:
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Formation of [14C]-Methyl Magnesium Iodide : [14C]-Methyl iodide reacts with magnesium in anhydrous diethyl ether under reflux.
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Quenching with Dichlorosilane : The Grignard reagent reacts with diphenyldichlorosilane (Ph2SiCl2) to form di-[14C]-methyldichlorosilane (Cl2Si(CH3)2).
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Pinacol Condensation : The dichlorosilane intermediate is treated with pinacol (C6H14O2) and triethylamine in benzene, yielding tetramethylethylenedioxydi-[14C]-methylsilane.
Optimization and Yield
Critical parameters include:
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Temperature Control : Maintaining ≤15°C during dichlorosilane synthesis prevents redistribution reactions.
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Solvent Selection : Benzene ensures compatibility with triethylamine, which neutralizes HCl byproducts.
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Purification : Fractional distillation under reduced pressure (1.09 mmHg) achieves 82% yield from diphenyldichlorosilane, with an overall radiochemical yield of 48% from [14C]-methyl iodide.
Monsanto Process Adaptations
Industrial Carbonylation Route
The Monsanto process, optimized for acetic acid production, has been adapted for [14C]-methyl iodide synthesis:
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Methanol Hydroiodination : Methanol reacts with hydrogen iodide (HI) to form methyl iodide.
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Rhodium Catalysis : [Rh(CO)2I2]− facilitates oxidative addition of CH3I, enabling carbonylation to acetyl iodide.
Challenges and Modifications
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Back-Reaction Mitigation : Concentrated sulfuric acid suppresses reversion to methanol and HI.
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Isotopic Dilution : Using [14C]-methanol as the starting material ensures high specific activity.
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Yield : Industrial-scale runs report >90% conversion, though radiochemical yields for [14C] variants require rigorous exclusion of water.
Dimethyl Sulfate-Mediated Alkylation
Single-Step Nucleophilic Substitution
A simplified method employs dimethyl sulfate ((CH3O)2SO2) and sodium iodide:
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Reaction Setup : Sodium iodide (2 eq) reacts with dimethyl sulfate in aqueous solution.
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Distillation : Methyl iodide distills directly from the reaction mixture at 40–45°C.
Advantages Over Traditional Methods
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Scalability : No requirement for anhydrous conditions or Grignard reagents.
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Cost-Effectiveness : Dimethyl sulfate is cheaper than [14C]-methyl magnesium iodide.
Radiolabeling via Carbon Isotope Reduction
Isotopic Carbon Dioxide Route
[14C]-Methyl iodide originates from nuclear reactor-produced [14C]CO2:
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Reduction to Methanol : [14C]CO2 is hydrogenated over a copper-zinc catalyst to [14C]-methanol.
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Hydroiodination : [14C]-Methanol reacts with HI under acidic conditions (H2SO4) to yield [14C]-CH3I.
Key Parameters
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Catalyst Activity : Cu/ZnO/Al2O3 achieves >95% CO2 conversion at 250°C.
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Specific Activity : Adjusting the [14C]CO2-to-methanol ratio controls final radioactivity (typically 33–50 µCi/µmol).
Comparative Analysis of Synthesis Methods
Critical Considerations in Synthesis
Radiochemical Purity
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of [14C]-labeled methyl iodide for reproducible radiochemical yields?
- Methodological Answer : The synthesis of [14C]-methyl iodide often involves isotopic substitution in precursor molecules. For example, Wittig condensation using [14C]-labeled methyl iodide with organophosphorus reagents (e.g., triphenylphosphine) can yield labeled compounds. Critical steps include:
- Purification : Use column chromatography or recrystallization to isolate intermediates, ensuring ≥95% radiochemical purity .
- Validation : Confirm isotopic incorporation via mass spectrometry (MS) or liquid scintillation counting (LSC), cross-referenced with unlabeled standards .
- Documentation : Report reaction conditions (solvent, temperature, stoichiometry) and purification protocols to enable reproducibility .
Q. What experimental design considerations are critical when using [14C]-methyl iodide in tracer studies?
- Methodological Answer :
- Dose Calibration : Precisely quantify radioactivity (e.g., μCi/mg) using LSC and normalize to experimental systems (e.g., cell cultures, enzymatic assays) to avoid saturation effects .
- Control Experiments : Include unlabeled methyl iodide controls to distinguish isotopic effects from background noise .
- Safety Protocols : Address volatility and radiological hazards via sealed reaction vessels and fume hoods, with institutional radiation safety approvals .
Q. How should researchers validate the purity and stability of [14C]-methyl iodide in long-term studies?
- Methodological Answer :
- Stability Testing : Monitor decomposition via HPLC-MS under storage conditions (e.g., -20°C in amber vials). Report degradation products (e.g., iodide ions) and adjust storage protocols .
- Purity Metrics : Use radiochemical purity thresholds (e.g., ≥98%) and validate with orthogonal methods (TLC, NMR) .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized in kinetic studies involving [14C]-methyl iodide?
- Methodological Answer :
- Kinetic Modeling : Apply pseudo-first-order assumptions to dilute tracer concentrations, ensuring isotopic dilution does not skew rate constants .
- Calibration Curves : Use internal standards (e.g., [13C]-methyl iodide) to correct for matrix effects in MS or LSC data .
- Statistical Validation : Perform triplicate experiments with error margins ≤5% to confirm reproducibility .
Q. What strategies resolve contradictions between observed and theoretical isotopic incorporation rates in methylation reactions?
- Methodological Answer :
- Mechanistic Profiling : Investigate side reactions (e.g., SN2 vs. radical pathways) using deuterated analogs or radical traps .
- Data Reconciliation : Compare experimental yields with computational models (e.g., DFT calculations for activation energies) to identify outliers .
- Metadata Cross-Validation : Ensure raw data (count rates, quenching corrections) align with reporting standards in Table 1 of Stuiver & Polach (1977) .
Q. How should metadata be structured to ensure interoperability of [14C]-methyl iodide datasets across laboratories?
- Methodological Answer :
- Mandatory Fields : Include "who" (PI/institution), "when" (experimental timeline), "how" (instrumentation, LSC settings), and "where" (geolocation if environmental sampling) .
- Standardized Vocabularies : Adopt IUPAC nomenclature for chemical parameters and MIAME (Minimum Information About a Metabolomics Experiment) for omics studies .
- Data Repositories : Use platforms like ChEMBL or PubChem to upload raw spectra and reaction logs with DOIs .
Q. What analytical techniques are most robust for quantifying [14C]-methyl iodide in complex biological matrices?
- Methodological Answer :
- Extraction Protocols : Use liquid-liquid partitioning (e.g., ethyl acetate) to isolate methyl iodide from lipids/proteins, validated via spike-recovery experiments (target: 90–110% recovery) .
- Detection Limits : Optimize LSC counting times to achieve ≤0.1 Bq/g sensitivity, correcting for quenching using external standard ratios .
- Cross-Platform Validation : Confirm results with accelerator mass spectrometry (AMS) for ultra-trace detection .
Data Integrity and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in [14C]-methyl iodide synthesis?
- Methodological Answer :
- Process Automation : Use flow chemistry systems to standardize reaction parameters (e.g., residence time, mixing efficiency) .
- Batch Records : Document deviations (e.g., humidity, reagent lot changes) and their impact on yield/purity .
- Interlab Comparisons : Participate in round-robin studies to benchmark synthesis protocols .
Q. What statistical approaches are recommended for analyzing low-signal [14C] data in environmental samples?
- Methodological Answer :
- Bayesian Modeling : Apply Markov chain Monte Carlo (MCMC) methods to estimate uncertainty in low-count regions .
- Error Propagation : Calculate combined uncertainties for multi-step protocols (e.g., synthesis + extraction + detection) using ISO/IEC GUIDE 98-3 .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
